Acetaldehyde-d4 chemical properties and specifications
Acetaldehyde-d4 chemical properties and specifications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties, specifications, and analytical methodologies for Acetaldehyde-d4 (CD₃CDO). This deuterated analog of acetaldehyde serves as a critical internal standard in mass spectrometry-based quantification and as a valuable tool in metabolic research, particularly in studies involving alcohol metabolism.
Core Chemical Properties and Specifications
Acetaldehyde-d4, also known as tetradeuteroacetaldehyde, is a stable isotope-labeled version of acetaldehyde where the four hydrogen atoms have been replaced with deuterium. This substitution results in a molecular weight increase of four mass units, a key feature utilized in mass spectrometry.[1][2]
Physical and Chemical Data
The following tables summarize the key physical and chemical properties of Acetaldehyde-d4. This data is essential for handling, storage, and experimental design.
| Property | Value | References |
| Molecular Formula | C₂D₄O | [3] |
| Molecular Weight | 48.08 g/mol | [1][2][4] |
| CAS Number | 1632-89-9 | [1][2][4] |
| Appearance | Colorless liquid/oil | [5][6] |
| Boiling Point | 21 °C (lit.) | [1][2][3][7][8][9][10] |
| Melting Point | -125 °C (lit.) | [1][2][3][7][8][9][10] |
| Density | 0.856 g/mL at 25 °C | [1][2][8] |
| Refractive Index (n20/D) | 1.3321 (lit.) | [1][2][3][7][8][10] |
| Vapor Pressure | 14.05 psi at 20 °C | [1][2][8] |
| Flash Point | -40 °C (-40 °F) - closed cup | [1][2] |
| Autoignition Temperature | 175 °C (347 °F) | [1][2][8][11] |
Specifications
Ensuring the quality of Acetaldehyde-d4 is paramount for its use in sensitive analytical applications. The following table outlines typical specifications.
| Specification | Value | References |
| Isotopic Purity | ≥99 atom % D | [1][2] |
| Chemical Purity | ≥98% (CP) | [1][2][4][8] |
| Storage Temperature | -20°C or 2-8°C (refrigerated) | [1][2][4][6][8] |
Safety and Handling
Acetaldehyde-d4 is a highly flammable, volatile, and potentially hazardous substance. It is classified as a carcinogen and mutagen.[1][2][11][12][13][14] Proper safety precautions must be followed.
Hazard Statements:
Precautionary Measures:
-
Handle in a well-ventilated area, preferably a fume hood.
-
Keep away from heat, sparks, open flames, and hot surfaces.[1][7][11][12][14][15]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11][12][15]
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[7][14]
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. The following sections provide protocols for common analytical techniques involving Acetaldehyde-d4.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis for Quantification of Acetaldehyde
This protocol describes the use of Acetaldehyde-d4 as an internal standard for the quantification of acetaldehyde in a sample matrix.
1. Sample Preparation and Derivatization: a. Weigh a known amount of the sample (e.g., 1 g of a solid or semi-solid sample) into a headspace vial.[5] b. Add a known volume of a suitable solvent (e.g., 9.950 mL of 30% NaCl solution).[5] c. Spike the sample with a known amount of Acetaldehyde-d4 solution (e.g., 50 µL of a 10 µg/L solution).[5] d. For enhanced sensitivity and chromatographic performance, derivatization can be performed. A common derivatizing agent is O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA).[1][5] This can be done using on-fiber derivatization with Solid Phase Microextraction (SPME).[1] e. Seal the vial and vortex or sonicate to ensure thorough mixing.[5] f. Centrifuge the sample to separate any solid material.[5]
2. GC-MS Instrumentation and Conditions: a. Gas Chromatograph (GC):
- Inlet: Split/splitless injector, with a typical split ratio of 20:1.[10]
- Column: A suitable capillary column, such as one with a polar stationary phase.
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[10]
- Oven Temperature Program: An initial temperature of 50°C held for 2 minutes, then ramped to 120°C at 30°C/min, and finally held at 200°C for 10 minutes.[5] b. Mass Spectrometer (MS):
- Ionization Mode: Electron Ionization (EI) at 70 eV.[5]
- Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.[5][10][15]
- Ions to Monitor:
- For Acetaldehyde derivative (e.g., PFBHA-oxime): m/z 209 (quantifier) and m/z 181 (qualifier).[1][5]
- For Acetaldehyde-d4 derivative (e.g., PFBHA-oxime): m/z 213.[1]
3. Data Analysis: a. Quantify the amount of acetaldehyde in the sample by comparing the peak area of the analyte to the peak area of the Acetaldehyde-d4 internal standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy - General Sample Preparation
This protocol provides general guidelines for preparing a sample of Acetaldehyde-d4 for NMR analysis.
1. Choice of Solvent: a. Select a deuterated solvent in which Acetaldehyde-d4 is soluble. Common choices for small organic molecules include chloroform-d (CDCl₃), acetone-d₆, and benzene-d₆.[4][6][16][17] b. Ensure the solvent is of high purity and stored under dry conditions to minimize water contamination.[16][18]
2. Sample Concentration: a. For a ¹H NMR spectrum, a concentration of 5-25 mg of the analyte in 0.6-0.7 mL of solvent is typically sufficient.[17] b. For a ¹³C NMR spectrum, a higher concentration of 50-100 mg may be required.[17] c. Avoid overly concentrated samples, as this can lead to broadened spectral lines and difficulty in shimming the magnet.[4][17][18]
3. Sample Preparation: a. Dissolve the Acetaldehyde-d4 in the chosen deuterated solvent in a clean, dry vial before transferring it to the NMR tube.[6][17] b. Filter the solution if any particulate matter is present to prevent poor spectral lineshape.[4][6][17] c. Transfer the solution to a clean, high-quality 5 mm NMR tube using a Pasteur pipette.[4][6][17] d. The final sample volume in the NMR tube should be approximately 0.6-0.7 mL, corresponding to a height of about 4-5 cm.[17][18] e. Cap the NMR tube securely and label it clearly.[4][6][18]
Visualizations
The following diagrams illustrate key workflows and concepts related to Acetaldehyde-d4.
References
- 1. agronomy.emu.ee [agronomy.emu.ee]
- 2. benchchem.com [benchchem.com]
- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 4. sites.uclouvain.be [sites.uclouvain.be]
- 5. Validation and Determination of the Contents of Acetaldehyde and Formaldehyde in Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. benchchem.com [benchchem.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. researchgate.net [researchgate.net]
- 10. Quantification of Neural Ethanol and Acetaldehyde Using Headspace GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Role of Acetaldehyde in Mediating the Pharmacological and Behavioral Effects of Alcohol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metabolic effects of acetaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Human Metabolome Database: Showing metabocard for Acetaldehyde (HMDB0000990) [hmdb.ca]
- 15. Determination and Quantification of Acetaldehyde, Acetone, and Methanol in Hand Sanitizers Using Headspace GC/MS: Effect of Storage Time and Temperature [mdpi.com]
- 16. depts.washington.edu [depts.washington.edu]
- 17. researchgate.net [researchgate.net]
- 18. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
